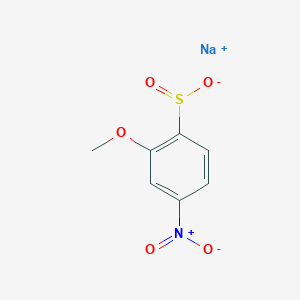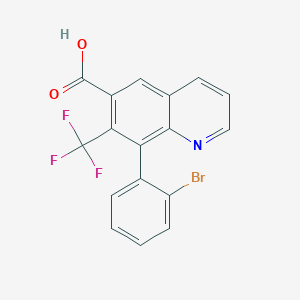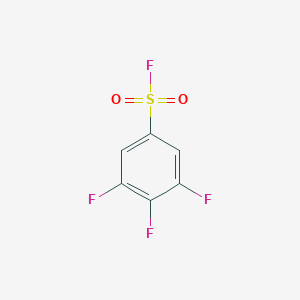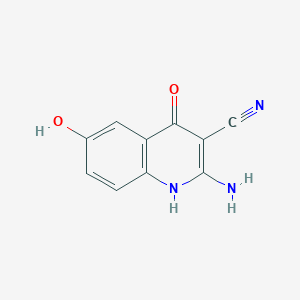![molecular formula C11H8Cl2O2 B13217673 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)
3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: is a chemical compound with the molecular formula C11H8Cl2O2 and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a cyclopropane ring fused to an indene structure, making it a unique and interesting molecule for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and chlorinating agents.
Chlorination: The indene is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Cyclopropanation: The chlorinated indene undergoes cyclopropanation using diazomethane or similar reagents to form the cyclopropane ring.
Carboxylation: The final step involves carboxylation of the cyclopropane ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Uniqueness
3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H8Cl2O2 |
|---|---|
分子量 |
243.08 g/mol |
IUPAC 名称 |
3,5-dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2O2/c12-4-1-6-5(8(13)2-4)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15) |
InChI 键 |
QBWYIRWRTRCYJO-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)

![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)

![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)


![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
